2,4-Difluorobenzyl methyl sulfide

Description

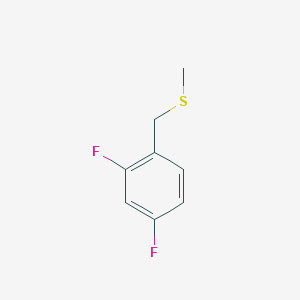

2,4-Difluorobenzyl methyl sulfide is an organosulfur compound characterized by a benzyl group substituted with fluorine atoms at the 2- and 4-positions and a methyl sulfide (-SCH₃) functional group. This structure imparts unique electronic and steric properties due to the electronegativity of fluorine and the polarizable sulfur atom. Applications of such compounds span pharmaceuticals, agrochemicals, and materials science, leveraging fluorine’s ability to enhance metabolic stability and lipophilicity .

Properties

IUPAC Name |

2,4-difluoro-1-(methylsulfanylmethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2S/c1-11-5-6-2-3-7(9)4-8(6)10/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDBGNMJFSGOWSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC1=C(C=C(C=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluorobenzyl methyl sulfide can be achieved through several methods. One common approach involves the reaction of 2,4-difluorobenzyl chloride with sodium methyl sulfide. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

2,4-Difluorobenzyl chloride+Sodium methyl sulfide→2,4-Difluorobenzyl methyl sulfide+Sodium chloride

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This might include the use of continuous flow reactors and more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluorobenzyl methyl sulfide can undergo various chemical reactions, including:

Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with strong nucleophiles like sodium methoxide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

Oxidation: 2,4-Difluorobenzyl methyl sulfoxide, 2,4-Difluorobenzyl methyl sulfone.

Substitution: Products depend on the nucleophile used, such as 2,4-dimethoxybenzyl methyl sulfide when using sodium methoxide.

Scientific Research Applications

2,4-Difluorobenzyl methyl sulfide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in studying enzyme interactions with sulfide-containing compounds.

Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Difluorobenzyl methyl sulfide depends on its specific application. In biological systems, it may interact with enzymes or proteins through its sulfide group, potentially inhibiting or modifying their activity. The fluorine atoms can also influence the compound’s reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 2,4- vs. 2,6-Difluorobenzyl Derivatives

The position of fluorine substitution significantly influences molecular properties. For example:

- TAK-385 , a GnRH antagonist, contains a 2,6-difluorobenzyl group. The 2,6-substitution pattern creates a linear steric profile, which may enhance receptor binding compared to the 2,4-isomer. This positional difference also reduces cytochrome P450 inhibition, improving metabolic stability .

- 2,4-Difluorobenzyl methyl sulfide , with its asymmetric substitution, likely exhibits distinct dipole moments and solubility compared to 2,6-isomers. Such differences could impact applications in drug design, where solubility and protein interactions are critical.

Functional Group Analogues

2,4-Difluorobenzyl Alcohol (CAS 56456-47-4)

Replacing the methyl sulfide group with a hydroxyl (-OH) group increases polarity and hydrogen-bonding capacity. This alters solubility (e.g., higher water solubility for the alcohol) and reactivity (e.g., susceptibility to oxidation). In pharmaceutical contexts, alcohols are more prone to phase II metabolism (e.g., glucuronidation), whereas sulfides may undergo slower oxidative pathways .

Sulfonylurea Herbicides (e.g., Metsulfuron Methyl)

While structurally distinct, sulfonylureas like metsulfuron methyl share sulfur-containing functional groups. These agrochemicals inhibit acetolactate synthase (ALS) in plants. The methyl sulfide group in this compound may offer reduced phytotoxicity compared to sulfonylureas, which require specific enzymatic targeting .

Oxidation State Variants: Sulfide vs. Sulfoxide

The oxidation state of sulfur modulates reactivity and polarity:

- Difluoromethylphenyl sulfoxide (synthesized from its sulfide counterpart) exhibits higher polarity and stability due to the sulfoxide group’s ability to form hydrogen bonds. This property is exploited in drug delivery systems where controlled oxidation influences bioavailability .

- This compound , as a sulfide, is more lipophilic and less prone to spontaneous oxidation than sulfoxides, making it suitable for applications requiring prolonged shelf-life or slow metabolic activation.

Fluorinated Aromatic Compounds with Different Functional Groups

- 2,4-Difluorobenzaldehyde : The aldehyde group introduces electrophilicity, enabling condensation reactions (e.g., Schiff base formation). In contrast, the methyl sulfide group in this compound offers nucleophilic character at the sulfur atom, facilitating alkylation or coordination chemistry .

- 2,6-Difluorobenzoic Acid Methyl Ester : The ester group enhances hydrolytic stability compared to sulfides but limits reactivity in nucleophilic substitutions. Sulfides, however, participate in diverse reactions (e.g., oxidation to sulfoxides, metal complexation) .

Biological Activity

2,4-Difluorobenzyl methyl sulfide (DFBMS) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of DFBMS, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

- Chemical Formula : C9H10F2S

- Molecular Weight : 192.24 g/mol

- CAS Number : 3-[4-(Dimethylamino)phenyl]-3-pentanol

DFBMS exhibits its biological activity primarily through interactions with specific molecular targets. The presence of fluorine atoms enhances its lipophilicity and potential reactivity, which can influence its binding affinity to various enzymes and receptors.

Potential Mechanisms Include:

- Enzyme Inhibition : DFBMS may inhibit enzymes involved in metabolic pathways, leading to altered cellular processes.

- Receptor Modulation : The compound could act as a modulator for specific receptors, impacting signaling pathways crucial for cell function.

Antimicrobial Activity

Recent studies have indicated that DFBMS possesses significant antimicrobial properties. Its effectiveness against various bacterial strains has been documented, with minimum inhibitory concentration (MIC) values showing promising results.

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Candida albicans | 64 |

These findings suggest that DFBMS could be developed as a potential antimicrobial agent.

Cytotoxicity

DFBMS has also been evaluated for cytotoxic effects on human cell lines. In vitro studies demonstrated varying degrees of cytotoxicity, with IC50 values indicating the concentration required to inhibit cell viability by 50%.

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 20 |

The cytotoxic effects observed suggest that DFBMS may have applications in cancer therapy, warranting further investigation into its mechanisms and efficacy.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of DFBMS against clinical isolates of Staphylococcus aureus. The study found that DFBMS not only inhibited bacterial growth but also reduced biofilm formation by up to 50% at MIC concentrations. This suggests a dual mechanism where DFBMS affects both planktonic and sessile bacterial populations.

Study 2: Cytotoxicity in Cancer Cells

Another significant study investigated the effects of DFBMS on human cancer cell lines. The results indicated that treatment with DFBMS led to apoptosis in HeLa cells, as evidenced by increased Annexin V staining and caspase activation. The study concluded that DFBMS could be a candidate for further development in targeted cancer therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.